molecular formula C4H9NO4 B099882 2-hydroxyethyl N-(hydroxymethyl)carbamate CAS No. 16672-70-1

2-hydroxyethyl N-(hydroxymethyl)carbamate

Cat. No.: B099882
CAS No.: 16672-70-1
M. Wt: 135.12 g/mol
InChI Key: NHWYGOGAJKUGIY-UHFFFAOYSA-N
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Description

2-hydroxyethyl N-(hydroxymethyl)carbamate is a chemical compound with the molecular formula C4H9NO4 It is an ester derivative of carbamic acid and is characterized by the presence of hydroxymethyl and 2-hydroxyethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (hydroxymethyl)-, 2-hydroxyethyl ester typically involves the reaction of carbamic acid derivatives with hydroxymethyl and 2-hydroxyethyl groups. One common method is the esterification of carbamic acid with 2-hydroxyethanol under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the ester bond.

Industrial Production Methods

In industrial settings, the production of carbamic acid, (hydroxymethyl)-, 2-hydroxyethyl ester can be achieved through continuous flow processes. These processes involve the use of reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-hydroxyethyl N-(hydroxymethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the hydroxymethyl or 2-hydroxyethyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carbonyl compounds such as aldehydes or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted carbamic acid esters depending on the nucleophile used.

Scientific Research Applications

2-hydroxyethyl N-(hydroxymethyl)carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including as a prodrug for delivering active pharmaceutical ingredients.

    Industry: Utilized in the production of polymers and other materials due to its reactivity and functional groups.

Mechanism of Action

The mechanism of action of carbamic acid, (hydroxymethyl)-, 2-hydroxyethyl ester involves its interaction with molecular targets through its functional groups. The hydroxymethyl and 2-hydroxyethyl groups can form hydrogen bonds and participate in nucleophilic or electrophilic reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid, 2-hydroxyethyl ester: Similar structure but lacks the hydroxymethyl group.

    Carbamic acid, methyl ester: Contains a methyl group instead of the hydroxymethyl and 2-hydroxyethyl groups.

    Ethyl carbamate: An ester of carbamic acid with an ethyl group.

Uniqueness

2-hydroxyethyl N-(hydroxymethyl)carbamate is unique due to the presence of both hydroxymethyl and 2-hydroxyethyl groups. These functional groups provide additional reactivity and potential for forming hydrogen bonds, making it distinct from other carbamic acid esters.

Properties

CAS No.

16672-70-1

Molecular Formula

C4H9NO4

Molecular Weight

135.12 g/mol

IUPAC Name

2-hydroxyethyl N-(hydroxymethyl)carbamate

InChI

InChI=1S/C4H9NO4/c6-1-2-9-4(8)5-3-7/h6-7H,1-3H2,(H,5,8)

InChI Key

NHWYGOGAJKUGIY-UHFFFAOYSA-N

SMILES

C(COC(=O)NCO)O

Canonical SMILES

C(COC(=O)NCO)O

Key on ui other cas no.

16672-70-1

Origin of Product

United States

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